An In-depth Technical Guide to 1-Stearoyl-2-lauroyl-rac-glycerol: Structure, Properties, and Biological Significance
An In-depth Technical Guide to 1-Stearoyl-2-lauroyl-rac-glycerol: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Stearoyl-2-lauroyl-rac-glycerol is a specific diacylglycerol (DAG) molecule characterized by the presence of a stearic acid moiety at the sn-1 position and a lauric acid moiety at the sn-2 position of the glycerol backbone. As a diacylglycerol, it plays a crucial role as a metabolic intermediate and a signaling molecule in various cellular processes. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and its significant role as a substrate for the enzyme DDHD domain-containing 2 (DDHD2), a key player in neuronal lipid metabolism. Understanding the properties and functions of 1-Stearoyl-2-lauroyl-rac-glycerol is pertinent to research in lipid biochemistry, neurodegenerative diseases, and drug development.
Chemical Structure and Properties
1-Stearoyl-2-lauroyl-rac-glycerol is a glycerolipid with the chemical formula C33H64O5. The "rac" in its name indicates that it is a racemic mixture of the two possible enantiomers at the central carbon of the glycerol backbone. The structure consists of a glycerol molecule esterified with stearic acid (a saturated fatty acid with 18 carbons) at the first position and lauric acid (a saturated fatty acid with 12 carbons) at the second position.
Table 1: Physicochemical Properties of 1-Stearoyl-2-lauroyl-rac-glycerol
| Property | Value | Reference |
| Molecular Formula | C33H64O5 | |
| Molecular Weight | 540.9 g/mol | |
| CAS Number | 199274-84-5 | |
| Appearance | Solid | |
| Storage Temperature | -20°C | |
| Solubility | DMF: 20 mg/ml, DMSO: 30 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 0.5 mg/ml |
Synthesis of 1-Stearoyl-2-lauroyl-rac-glycerol
The synthesis of specific diacylglycerols like 1-Stearoyl-2-lauroyl-rac-glycerol can be achieved through chemical or enzymatic methods. Enzymatic synthesis is often preferred for its specificity and milder reaction conditions.
General Enzymatic Synthesis Protocol via Glycerolysis
This protocol describes a general method for the synthesis of diacylglycerols from triacylglycerols and glycerol, catalyzed by a lipase. This can be adapted for the specific synthesis of 1-Stearoyl-2-lauroyl-rac-glycerol by using a starting triacylglycerol that contains stearic and lauric acids.
Materials:
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Triacylglycerol source (e.g., a custom triacylglycerol with stearic and lauric acid)
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Glycerol
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Immobilized 1,3-specific lipase (e.g., Lipozyme RMIM)
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Organic solvent (optional, for solvent-based reactions)
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Magnetic stirrer with heating capabilities
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Vacuum system
Methodology:
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Reactant Preparation: A specific molar ratio of the triacylglycerol source and glycerol is established, for example, a 1:1 molar ratio.
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Incubation: The mixture is incubated at an elevated temperature, for instance, 65°C for an initial period (e.g., 2 hours) to ensure proper mixing, followed by a longer incubation at a slightly lower temperature (e.g., 45-50°C) for several hours (e.g., 8-10 hours).
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Catalysis: The immobilized lipase is added to the mixture at a specific weight percentage relative to the substrate (e.g., 10-14% w/w).
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Stirring: The reaction mixture is continuously stirred at a constant speed (e.g., 500 rpm).
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Monitoring: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing the composition using techniques like High-Performance Liquid Chromatography (HPLC).
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Purification: Upon completion, the desired diacylglycerol can be purified from the reaction mixture, which may also contain unreacted triacylglycerols, monoacylglycerols, and free fatty acids, using methods like molecular distillation or column chromatography.
Biological Significance: A Substrate for DDHD2
1-Stearoyl-2-lauroyl-rac-glycerol is a known substrate for the rat diacylglycerol lipase DDHD2. DDHD2 is a crucial enzyme in the central nervous system, acting as a major triacylglycerol (TAG) and diacylglycerol (DAG) lipase.
The Role of DDHD2 in Neuronal Lipid Metabolism
DDHD2 plays a critical role in maintaining lipid homeostasis in neurons. Its primary function is the hydrolysis of TAGs and DAGs, releasing fatty acids that can be used for energy metabolism. The enzyme is highly expressed in the brain. Dysfunction of DDHD2 due to genetic mutations is the cause of Autosomal Recessive Spastic Paraplegia 54 (SPG54), a rare and severe neurodegenerative disorder. In the absence of functional DDHD2, neurons accumulate lipid droplets, which is a hallmark of the disease. This accumulation suggests a disruption in the normal breakdown of neutral lipids, highlighting the importance of DDHD2 in neuronal health.
The hydrolysis of 1-Stearoyl-2-lauroyl-rac-glycerol by DDHD2 would release stearic acid, lauric acid, and a monoacylglycerol. These products can then enter downstream metabolic pathways.
Experimental Protocols
DDHD2 Enzymatic Activity Assay (General Protocol)
While a specific protocol using 1-Stearoyl-2-lauroyl-rac-glycerol is not detailed in the available literature, a general assay for DDHD2 activity with a diacylglycerol substrate can be outlined as follows.
Objective: To determine the enzymatic activity of DDHD2 by measuring the release of fatty acids from a diacylglycerol substrate.
Materials:
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Purified recombinant DDHD2 enzyme
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1-Stearoyl-2-lauroyl-rac-glycerol (or another suitable diacylglycerol substrate)
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Assay buffer (e.g., Tris-HCl buffer at a physiological pH)
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Detergent (e.g., Triton X-100 or sodium deoxycholate) to solubilize the lipid substrate
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Fatty acid quantification kit (e.g., a colorimetric or fluorometric kit)
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96-well microplate and plate reader
Methodology:
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Substrate Preparation: The diacylglycerol substrate is prepared in the assay buffer containing a detergent to form micelles, ensuring the substrate is accessible to the enzyme.
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Enzyme Reaction: The reaction is initiated by adding the purified DDHD2 enzyme to the substrate solution in the wells of a microplate.
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Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period, allowing the enzymatic reaction to proceed.
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Reaction Termination: The reaction can be stopped by adding a stop solution, which often involves a change in pH or the addition of an inhibitor.
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Fatty Acid Quantification: The amount of free fatty acids released during the reaction is quantified using a commercially available kit according to the manufacturer's instructions. This typically involves a colorimetric or fluorometric measurement.
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Data Analysis: The enzyme activity is calculated based on the amount of fatty acid produced per unit of time per amount of enzyme.
Signaling and Metabolic Pathways
The hydrolysis of 1-Stearoyl-2-lauroyl-rac-glycerol by DDHD2 is a key step in neuronal lipid catabolism. The products of this reaction, stearic acid, lauric acid, and a monoacylglycerol, can enter several downstream pathways.
As a diacylglycerol, 1-Stearoyl-2-lauroyl-rac-glycerol can also potentially act as a second messenger by activating protein kinase C (PKC), a key family of enzymes involved in a multitude of cellular signaling pathways. However, its primary characterized role in the context of the provided information is as a substrate for breakdown by DDHD2.
Conclusion
1-Stearoyl-2-lauroyl-rac-glycerol is a well-defined diacylglycerol with significant importance in the study of lipid metabolism, particularly within the central nervous system. Its role as a substrate for the DDHD2 lipase directly links it to the pathology of the neurodegenerative disorder SPG54. This technical guide has provided a summary of its chemical and physical properties, a general protocol for its synthesis, and an overview of its biological context and relevant experimental procedures. Further research into the specific physical properties and detailed synthetic and analytical protocols for this molecule will be valuable for advancing our understanding of its role in health and disease, and for the potential development of therapeutic strategies targeting lipid metabolic pathways in the brain.
